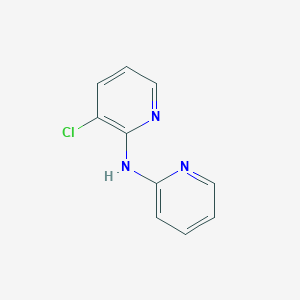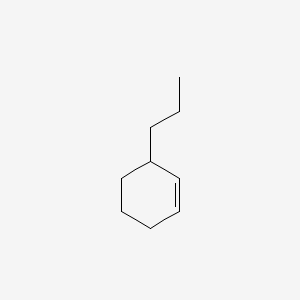
2-(diallylamino)-N-hydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and properties This compound features a benzene ring substituted with a hydroxy group and a carboximidamide group, which is further substituted with a diallylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions One common synthetic route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline The aniline derivative is then subjected to formylation to introduce the formyl group, which is subsequently converted to the carboximidamide group through reaction with hydroxylamine
Industrial Production Methods
Industrial production of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The diallylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the diallylamino group.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The diallylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(DIALLYLAMINO)-BENZENECARBOXIMIDAMIDE
- 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXAMIDE
- 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDE
Uniqueness
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE is unique due to the presence of both the diallylamino and hydroxy groups, which impart distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-[bis(prop-2-enyl)amino]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C13H17N3O/c1-3-9-16(10-4-2)12-8-6-5-7-11(12)13(14)15-17/h3-8,17H,1-2,9-10H2,(H2,14,15) |
Clave InChI |
QBZUKGKYUWUQEJ-UHFFFAOYSA-N |
SMILES isomérico |
C=CCN(CC=C)C1=CC=CC=C1/C(=N/O)/N |
SMILES canónico |
C=CCN(CC=C)C1=CC=CC=C1C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


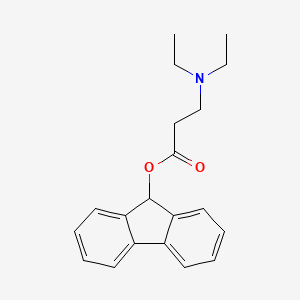
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
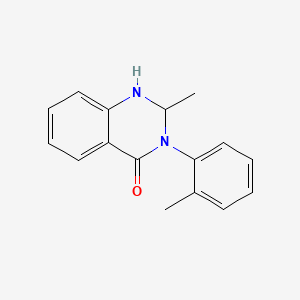
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)
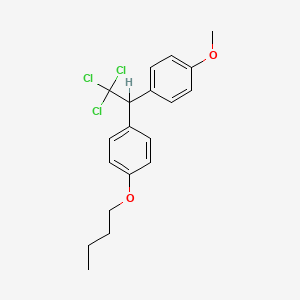
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
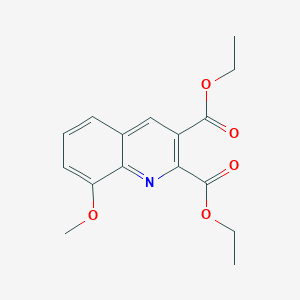
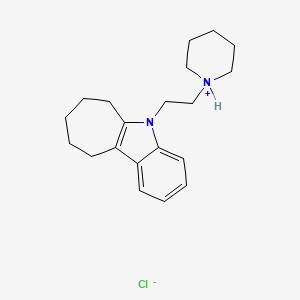
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
